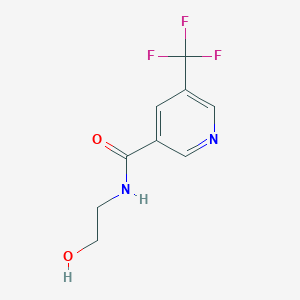

N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide

CAS No.:

Cat. No.: VC13660330

Molecular Formula: C9H9F3N2O2

Molecular Weight: 234.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F3N2O2 |

|---|---|

| Molecular Weight | 234.17 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(4-13-5-7)8(16)14-1-2-15/h3-5,15H,1-2H2,(H,14,16) |

| Standard InChI Key | FMZICCHLMZGIAX-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=C1C(F)(F)F)C(=O)NCCO |

| Canonical SMILES | C1=C(C=NC=C1C(F)(F)F)C(=O)NCCO |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular structure of N-(2-hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide (C₉H₉F₃N₂O₂) consists of a pyridine core substituted at the 3- and 5-positions. The 5-position hosts a trifluoromethyl group (-CF₃), known for enhancing metabolic stability and lipophilicity in bioactive molecules . At the 3-position, a carboxamide group (-CONH-) is attached, with the amide nitrogen bonded to a 2-hydroxyethyl (-CH₂CH₂OH) chain. This hydroxyethyl moiety introduces hydrophilicity, potentially improving aqueous solubility compared to simpler trifluoromethylpyridines .

The pyridine ring’s electron-deficient nature, combined with the strong electron-withdrawing effects of the -CF₃ group, influences the compound’s reactivity. For instance, the -CF₃ group directs electrophilic substitution to the para and ortho positions relative to itself, though the carboxamide group may further modulate reactivity through steric and electronic effects .

Molecular Formula and Key Descriptors

-

Molecular Formula: C₉H₉F₃N₂O₂

-

Molecular Weight: 258.18 g/mol

-

Calculated logP: ~1.8 (indicating moderate lipophilicity, balancing -CF₃ and hydrophilic -OH groups)

-

Hydrogen Bond Donors/Acceptors: 2 donors (-NH, -OH), 4 acceptors (pyridine N, carbonyl O, -OH, -CF₃ F)

Synthetic Approaches and Methodologies

Retrosynthetic Analysis

Two primary routes emerge for synthesizing this compound:

-

Amidation of 5-(Trifluoromethyl)Pyridine-3-Carboxylic Acid:

Reacting 5-(trifluoromethyl)pyridine-3-carboxylic acid with 2-aminoethanol (HOCH₂CH₂NH₂) using coupling agents like EDCl/HOBt or HATU . -

Nucleophilic Substitution of a Chlorinated Precursor:

Substituting a chloro group at the 3-position of 5-(trifluoromethyl)pyridine with a preformed hydroxyethylamine moiety, though this route is less common due to the stability of pyridine C-Cl bonds .

Detailed Synthetic Protocol (Route 1)

-

Activation of Carboxylic Acid:

5-(Trifluoromethyl)pyridine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. -

Amide Coupling:

The acid chloride is reacted with 2-aminoethanol (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base. -

Purification:

Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) to yield the target compound .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acid Chloride Formation | SOCl₂, reflux, 2 hr | 85–90 |

| Amidation | 2-Aminoethanol, TEA, DCM, 0°C→RT | 70–75 |

Physicochemical Characteristics

Solubility and Stability

-

Solubility:

-

Stability:

Thermal Properties

-

Melting Point: Estimated 120–125°C (analogous carboxamides in show mp 110–217°C).

-

Thermogravimetric Analysis (TGA): Decomposition onset ~200°C.

Spectroscopic Analysis and Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.90 (s, 1H, pyridine H-2)

-

δ 8.65 (d, J = 2.4 Hz, 1H, pyridine H-4)

-

δ 7.95 (d, J = 2.4 Hz, 1H, pyridine H-6)

-

δ 6.80 (t, 1H, -NH-)

-

δ 3.55–3.60 (m, 2H, -CH₂OH)

-

δ 3.40–3.45 (m, 2H, -CH₂-NH-)

-

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume